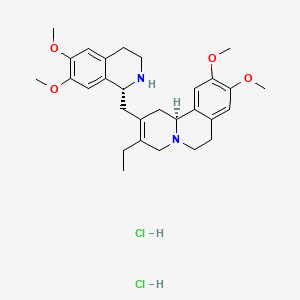
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid is a complex organic compound that belongs to the class of steroidal acids This compound is characterized by its unique structure, which includes a pregnane skeleton with hydroxy and dioxo functional groups, as well as a thioether linkage to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid typically involves multiple steps, starting from readily available steroidal precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a steroidal precursor such as 17α-hydroxyprogesterone.
Functional Group Modification: The hydroxy group at the 17-position is oxidized to form a ketone, resulting in 17-ketoprogesterone.
Thioether Formation: The ketone is then reacted with a thiol reagent under acidic conditions to form the thioether linkage.
Propanoic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 17-position can be oxidized to form a ketone.
Reduction: The dioxo groups can be reduced to form hydroxy groups.
Substitution: The thioether linkage can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 17-ketoprogesterone derivatives.
Reduction: Formation of 17α-hydroxyprogesterone derivatives.
Substitution: Formation of various thioether or amine derivatives.
科学的研究の応用
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways involving steroid hormones.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid involves its interaction with steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.
類似化合物との比較
Similar Compounds
17α-Hydroxyprogesterone: A precursor in the synthesis of the compound.
17-Ketoprogesterone: An intermediate formed during the synthesis.
Hydrocortisone: A steroid hormone with similar structural features.
Uniqueness
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid is unique due to its thioether linkage and propanoic acid moiety, which are not commonly found in other steroidal compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
特性
| 114967-86-1 | |
分子式 |
C24H34O5S |
分子量 |
434.6 g/mol |
IUPAC名 |
2-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H34O5S/c1-14(21(27)28)30-13-20(26)24(29)11-8-19-17-5-4-15-12-16(25)6-9-22(15,2)18(17)7-10-23(19,24)3/h12,14,17-19,29H,4-11,13H2,1-3H3,(H,27,28)/t14?,17?,18?,19?,22-,23-,24-/m0/s1 |
InChIキー |
JECGASGLEOIYQW-IXLMVRMZSA-N |
異性体SMILES |
CC(C(=O)O)SCC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |
正規SMILES |
CC(C(=O)O)SCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




